N,N-Dimethylbenzimidazol-1-amine
Description
N,N-Dimethylbenzimidazol-1-amine is a benzimidazole derivative characterized by a dimethylamine group attached to the 1-position of the benzimidazole core. The benzimidazole scaffold consists of a fused benzene and imidazole ring, which confers rigidity and aromaticity.
Benzimidazoles are renowned for their pharmacological and material science applications, including roles as kinase inhibitors, antimicrobial agents, and ligands in coordination chemistry . The dimethylamine substituent in this compound may modulate electronic properties and steric effects, influencing reactivity and binding affinity.
Properties
CAS No. |
123117-53-3 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
N,N-dimethylbenzimidazol-1-amine |
InChI |
InChI=1S/C9H11N3/c1-11(2)12-7-10-8-5-3-4-6-9(8)12/h3-7H,1-2H3 |
InChI Key |
MJAWYHPMDLQUJC-UHFFFAOYSA-N |
SMILES |
CN(C)N1C=NC2=CC=CC=C21 |
Canonical SMILES |
CN(C)N1C=NC2=CC=CC=C21 |
Synonyms |
1H-Benzimidazol-1-amine,N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between N,N-Dimethylbenzimidazol-1-amine and analogous benzimidazole derivatives:
Key Observations :
- Steric Effects : Bulky substituents like bromobenzyl or trifluoromethylphenyl may hinder intermolecular interactions, affecting crystallization or binding to biological targets.
- Hydrogen Bonding : Pyrimidinyl and sulfonamide groups introduce hydrogen-bonding sites, critical for molecular recognition in drug design.
Physicochemical Properties
Preparation Methods
Acid-Catalyzed Condensation with Carboxylic Acid Derivatives
A classical route involves heating o-phenylenediamine with carboxylic acids or their derivatives (e.g., imidates or orthoesters) in the presence of hydrochloric acid. For example, reaction with trimethyl orthoacetate yields 2-methylbenzimidazole, but achieving substitution at the 1-position necessitates precursors pre-functionalized with protected amine groups. While this method is well-established for 2-substituted benzimidazoles, its applicability to 1-substituted analogs remains limited due to competing reactivity at the more nucleophilic 3-position.
Microwave-Assisted Cyclization
Recent advances in green chemistry have enabled solvent-free, microwave-assisted cyclocondensations. A study by PMC researchers demonstrated that irradiating N-phenyl-o-phenylenediamine with benzaldehyde and 1 mol% Er(OTf)₃ for 5 minutes under microwave conditions produced 1,2-diphenylbenzimidazole in 99.9% yield. Adapting this method to incorporate dimethylamine at the 1-position would require substituting N-phenyl-o-phenylenediamine with a dimethylamino-functionalized diamine. However, the synthesis of such a precursor remains unexplored in available literature, highlighting a gap in current methodologies.
Direct Functionalization via Nucleophilic Aromatic Substitution
Introducing the dimethylamino group after benzimidazole formation presents challenges due to the aromatic system’s inherent stability. However, strategic activation of specific positions enables nucleophilic substitution under controlled conditions.
SN2 Displacement of Halogenated Benzimidazoles
A patent by US20200002291A1 details the synthesis of substituted benzimidazoles via SN2 displacement of fluorine in o-fluorinated aryl-N,N-dimethylformamidine derivatives. For instance, reacting (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with cyclobutylamine at 150°C in DMSO yielded 1-cyclobutyl-5-nitro-1H-benzimidazole in 54% yield. While this method employs primary amines, substituting dimethylamine (a secondary amine) could theoretically install the dimethylamino group. However, steric hindrance and reduced nucleophilicity of dimethylamine likely necessitate higher temperatures or alternative leaving groups, which remain unverified in published studies.
Directed Ortho Metalation
Directed metalation strategies offer a pathway to regioselective functionalization. For example, treating benzimidazole with butyllithium generates a lithiated intermediate at the 2-position, which can react with electrophiles such as dimethylamine. However, competing side reactions and the need for anhydrous conditions limit scalability.
Post-Synthetic Methylation of 1-Aminobenzimidazole
A two-step approach involving initial synthesis of 1-aminobenzimidazole followed by dimethylation addresses regioselectivity challenges.
Synthesis of 1-Aminobenzimidazole
1-Aminobenzimidazole can be synthesized via reduction of 1-nitrobenzimidazole, itself prepared by nitration of benzimidazole. However, nitration predominantly occurs at the 5- and 6-positions, complicating isolation of the 1-nitro isomer. Alternative routes, such as cyclization of N-methyl-o-nitroaniline with cyanogen bromide, remain speculative due to a lack of experimental data.
Eschweiler-Clarke Methylation
The Eschweiler-Clarke reaction, which dimethylates primary amines using formaldehyde and formic acid, has been successfully applied to benzylamine derivatives. Applying this to 1-aminobenzimidazole would theoretically yield the target compound. However, the electron-withdrawing nature of the benzimidazole ring may deactivate the amine, necessitating elevated temperatures or prolonged reaction times.
Reductive Amination Strategies
Reductive amination offers a potential route if ketone or aldehyde intermediates are accessible. For example, condensing 1H-benzimidazole-1-carbaldehyde with dimethylamine in the presence of NaBH₃CN could yield the target compound. However, the instability of the aldehyde intermediate and competing imine formation pose significant synthetic hurdles.
Comparative Analysis of Methodologies
Q & A
Basic: What are the optimal synthetic conditions for preparing N,N-Dimethylbenzimidazol-1-amine derivatives?
Methodological Answer:
The synthesis of benzimidazole derivatives typically involves cyclization reactions. For example, N,N-dimethylbenzimidazole derivatives can be synthesized via:
- Acyl chloride routes : Reacting o-phenylenediamine with acyl chlorides (e.g., m-toluoyl chloride) under mild conditions (room temperature, excess base) to form amides, which can cyclize under acidic conditions .
- Polyphosphoric acid (PPA) or protonating agents : Using m-toluic acid with o-phenylenediamine in PPA at elevated temperatures (e.g., 120–150°C) promotes cyclization by facilitating dehydration and intramolecular nucleophilic attack .
- Leaving group influence : Acyl chlorides (good leaving groups) favor amide formation, while strong acids and heat drive benzimidazole cyclization. Excess protonating agents stabilize intermediates, improving yields .
Advanced: How do substituent electronic effects influence reaction pathways in benzimidazole formation?
Methodological Answer:
Substituents alter frontier molecular orbitals (FMOs), impacting reactivity. For example:
- Electron-withdrawing groups (EWGs) on acyl chlorides increase electrophilicity, accelerating amide formation but may hinder cyclization due to reduced nucleophilicity at the amine .
- Electron-donating groups (EDGs) enhance amine nucleophilicity, favoring cyclization. However, steric effects from bulky substituents (e.g., N,N-dimethyl groups) may slow intramolecular reactions.
- DFT studies (e.g., HOMO-LUMO analysis) predict reactivity trends by evaluating charge distribution and orbital interactions. For instance, EDGs on o-phenylenediamine lower activation barriers for cyclization .
Basic: What spectroscopic techniques are most effective for characterizing this compound derivatives?
Methodological Answer:
- NMR : and NMR identify substituents and confirm cyclization. For example, the absence of amine protons and presence of aromatic protons (δ 7.0–8.5 ppm) indicate benzimidazole ring formation .
- IR spectroscopy : Stretching vibrations at ~3400 cm (N-H) for intermediates and ~1600 cm (C=N) for cyclized products confirm structural changes .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, distinguishing between amide intermediates (e.g., [M+H] = 253.12) and cyclized products ([M+H] = 235.10) .
Advanced: How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution:
- Bond angles/lengths : Confirm cyclization (e.g., C-N bond lengths ~1.32–1.38 Å in benzimidazole rings vs. ~1.45 Å in amides) .
- Hydrogen bonding : Intermolecular interactions (e.g., N-H···N) stabilize crystal packing, aiding in polymorph identification .
- Disorder analysis : Resolves ambiguities in methyl group orientations (e.g., N,N-dimethyl groups showing rotational disorder in certain solvents) .
Basic: What role do protonating agents play in benzimidazole synthesis?
Methodological Answer:
Protonating agents (e.g., HCl, PPA):
- Acid catalysis : Protonate carbonyl oxygen in intermediates, enhancing electrophilicity for nucleophilic attack by the amine group .
- Dehydration : Remove water during cyclization, shifting equilibrium toward product formation. PPA acts as both acid and dehydrating agent, enabling high-temperature reactions (e.g., 150°C) without solvent .
Advanced: How can computational methods predict reactivity and stability of benzimidazole derivatives?
Methodological Answer:
- DFT calculations : Analyze FMOs to predict sites for electrophilic/nucleophilic attacks. For example, EDGs raise HOMO energy, increasing susceptibility to electrophilic substitution .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents (e.g., toluene) favor cyclization .
- Thermodynamic stability : Gibbs free energy calculations compare intermediates (e.g., amides vs. benzimidazoles), explaining why cyclization is favored under acidic conditions .
Advanced: How to address contradictions in reported reaction outcomes (e.g., unexpected oxidation resistance of methyl groups)?
Methodological Answer:
- Mechanistic studies : Probe methyl group stability using controlled oxidation experiments (e.g., KMnO/H). Evidence suggests N,N-dimethyl groups resist oxidation due to steric shielding and electron donation, unlike benzylic methyl groups .
- Isotopic labeling : Track -labeled methyl groups via NMR to confirm retention during reactions .
- Comparative kinetics : Measure reaction rates of methylated vs. non-methylated analogs to isolate electronic/steric contributions .
Basic: What are key considerations for optimizing benzimidazole derivative yields?
Methodological Answer:
- Solvent selection : Use high-boiling solvents (e.g., toluene) for reflux conditions or PPA for solvent-free reactions .
- Stoichiometry : Excess acyl chloride (1.2–1.5 eq.) drives amidation; excess diamine (2 eq.) ensures complete cyclization .
- Workup : Neutralize acidic conditions post-cyclization to precipitate products, improving purity .
Advanced: How to validate synthetic routes for novel this compound analogs?
Methodological Answer:
- Parallel synthesis : Screen multiple conditions (e.g., acid strength, temperature) in microreactors to identify optimal parameters .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and cyclization in real-time .
- Cross-validation : Compare spectral data (NMR, IR) with computational simulations (e.g., Gaussian-calculated shifts) to confirm structural assignments .
Advanced: What strategies mitigate byproduct formation in benzimidazole synthesis?
Methodological Answer:
- Temperature control : Lower temperatures (~80°C) reduce side reactions like over-oxidation or dimerization .
- Protecting groups : Temporarily block reactive sites (e.g., -NH) with Boc groups to direct regioselective cyclization .
- Catalytic additives : Use Lewis acids (e.g., ZnCl) to accelerate cyclization, minimizing decomposition pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
